molecular formula C32H40N4O7 B13728818 4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione

4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione

Cat. No.: B13728818
M. Wt: 592.7 g/mol
InChI Key: MWOAYYNBPLSKCJ-UHFFFAOYSA-N
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Description

4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The Boc (tert-butoxycarbonyl) group is often used as a protecting group for amines during the synthesis. The reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives and compounds with similar functional groups. Examples include:

  • 4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione analogs with different substituents.
  • Other Boc-protected amines with similar structural features.

Uniqueness

The uniqueness of 4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C32H40N4O7

Molecular Weight

592.7 g/mol

IUPAC Name

tert-butyl N-[3-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]-N-methylanilino]propyl]-N-methylcarbamate

InChI

InChI=1S/C32H40N4O7/c1-32(2,3)43-31(41)35(5)19-8-18-34(4)22-14-12-21(13-15-22)9-7-20-42-25-11-6-10-23-27(25)30(40)36(29(23)39)24-16-17-26(37)33-28(24)38/h6,10-15,24H,7-9,16-20H2,1-5H3,(H,33,37,38)

InChI Key

MWOAYYNBPLSKCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN(C)C1=CC=C(C=C1)CCCOC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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